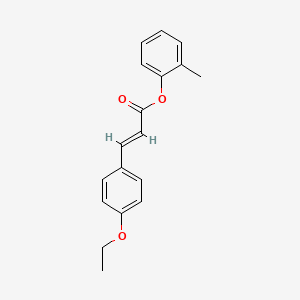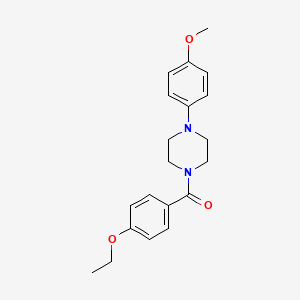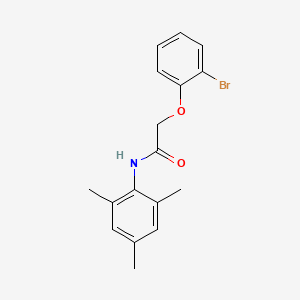
2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a natural beta-carboline alkaloid found in several plant species, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine for its psychoactive and medicinal properties. In recent years, harmine has gained attention in scientific research for its potential therapeutic applications in various diseases.
作用機序
Harmine exerts its pharmacological effects by inhibiting the enzyme monoamine oxidase A (MAO-A) and by acting as a selective inhibitor of the protein kinase DYRK1A. Inhibition of MAO-A leads to an increase in the levels of neurotransmitters, such as serotonin and dopamine, in the brain, which can have antidepressant and anxiolytic effects. Inhibition of DYRK1A has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects
Harmine has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. Harmine has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic option for type 2 diabetes. In addition, 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have immunomodulatory effects, making it a potential therapeutic option for autoimmune diseases.
実験室実験の利点と制限
Harmine has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. Harmine has also been shown to have low toxicity and good bioavailability. However, 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has some limitations for lab experiments, including its poor solubility in water and its instability in acidic conditions.
将来の方向性
There are several future directions for 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline research, including the development of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline derivatives with improved pharmacological properties. The use of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline in combination with other drugs for the treatment of various diseases is also an area of interest. Further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline and to identify new therapeutic targets for 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline.
合成法
Harmine can be synthesized through various methods, including extraction from plants, chemical synthesis, and microbial synthesis. The most common method of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline synthesis is through the extraction of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline from the seeds of Peganum harmala. Harmine can also be synthesized chemically from tryptamine and 2-bromoacetaldehyde diethyl acetal. Microbial synthesis of 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has also been reported using engineered Escherichia coli strains.
科学的研究の応用
Harmine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and psychiatric disorders. Harmine has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Harmine has also been studied for its neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, 2-(3-thienylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have antidepressant and anxiolytic effects, making it a potential therapeutic option for psychiatric disorders.
特性
IUPAC Name |
2-(thiophen-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-2-4-15-13(3-1)14-5-7-18(10-16(14)17-15)9-12-6-8-19-11-12/h1-4,6,8,11,17H,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKZJNFDBMJIDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5275747 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(4-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5629562.png)


![N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5629594.png)
![2-({[4-(1H-imidazol-1-yl)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5629605.png)
![6-{3-[(2-methoxyphenoxy)methyl]-1-propyl-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine](/img/structure/B5629608.png)
![2-methyl-1-[2-(tetrahydrofuran-3-yl)ethyl]quinolin-4(1H)-one](/img/structure/B5629621.png)
![N-{[(diphenylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5629625.png)
![1-[(dimethylamino)(4-methylphenyl)acetyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5629633.png)
![1-methyl-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5629644.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-morpholinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5629657.png)
